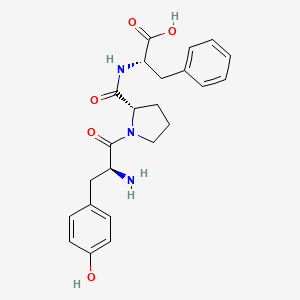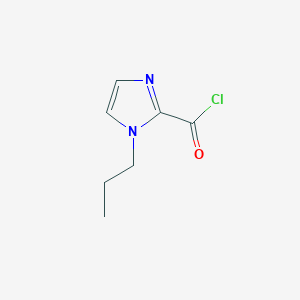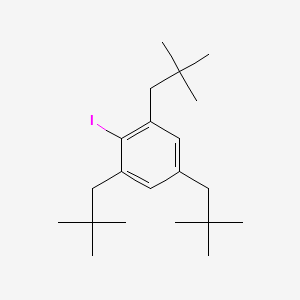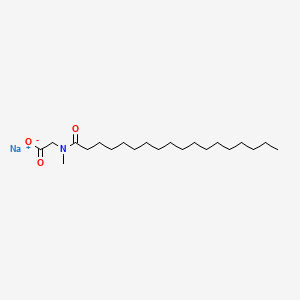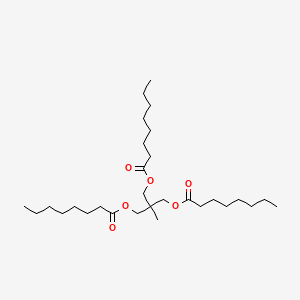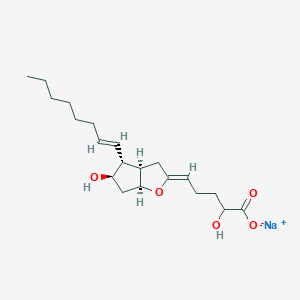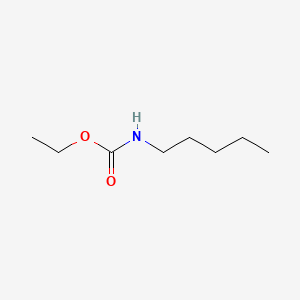
Carbamic acid, pentyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamicacid, N-pentyl-, ethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries. This particular compound is formed by the esterification of carbamic acid with N-pentyl alcohol and ethyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions
Carbamicacid, N-pentyl-, ethyl ester can be synthesized through the esterification reaction between carbamic acid and N-pentyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of carbamicacid, N-pentyl-, ethyl ester involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high conversion rates and yields .
化学反応の分析
Types of Reactions
Carbamicacid, N-pentyl-, ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: Carbamic acid and N-pentyl alcohol.
Reduction: N-pentyl alcohol and ethyl alcohol.
Transesterification: A new ester and an alcohol.
科学的研究の応用
Carbamicacid, N-pentyl-, ethyl ester has various applications in scientific research:
作用機序
The mechanism of action of carbamicacid, N-pentyl-, ethyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of carbamic acid and N-pentyl alcohol . In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent .
類似化合物との比較
Carbamicacid, N-pentyl-, ethyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, carbamicacid, N-pentyl-, ethyl ester is unique due to its specific combination of carbamic acid and N-pentyl alcohol, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl butanoate
- Propyl ethanoate
特性
CAS番号 |
7451-46-9 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
ethyl N-pentylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |
InChIキー |
FIUGUPUPNOFJRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
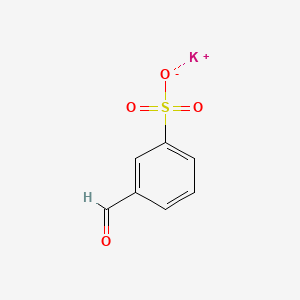

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
